molecular formula C9H16N2O3S B13998087 3-(Dimethylaminomethylidene)-1-methylsulfonylpiperidin-4-one

3-(Dimethylaminomethylidene)-1-methylsulfonylpiperidin-4-one

Cat. No.: B13998087
M. Wt: 232.30 g/mol
InChI Key: QHPAPBKNTMELNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Dimethylaminomethylidene)-1-methylsulfonylpiperidin-4-one is a synthetic compound with a unique structure that includes a piperidinone ring substituted with a dimethylaminomethylidene group and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylaminomethylidene)-1-methylsulfonylpiperidin-4-one typically involves the reaction of piperidin-4-one with dimethylamine and a methylsulfonylating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to high yields and consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylaminomethylidene)-1-methylsulfonylpiperidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(Dimethylaminomethylidene)-1-methylsulfonylpiperidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Dimethylaminomethylidene)-1-methylsulfonylpiperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylaminomethylidene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The methylsulfonyl group may enhance the compound’s solubility and stability, facilitating its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Dimethylaminomethylidene)-furan-2(3H)-thiones
  • Methyl 3-[(dimethylamino)methylidene]-6-fluoro-4-oxo-3,4-dihydrochroman-2-carboxylate
  • 5-[(Dimethylamino)methylidene]thiazolidine-4-thiones

Uniqueness

3-(Dimethylaminomethylidene)-1-methylsulfonylpiperidin-4-one is unique due to its combination of a piperidinone ring with both a dimethylaminomethylidene and a methylsulfonyl group. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H16N2O3S

Molecular Weight

232.30 g/mol

IUPAC Name

3-(dimethylaminomethylidene)-1-methylsulfonylpiperidin-4-one

InChI

InChI=1S/C9H16N2O3S/c1-10(2)6-8-7-11(15(3,13)14)5-4-9(8)12/h6H,4-5,7H2,1-3H3

InChI Key

QHPAPBKNTMELNF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=C1CN(CCC1=O)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.